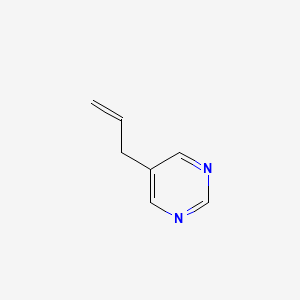

5-(Prop-2-en-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Prop-2-en-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a prop-2-en-1-yl group at the 5-position Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids

Wirkmechanismus

Target of Action

It is known that pyrimidine derivatives have a broad range of biological and pharmacological activities . They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates .

Mode of Action

It is known that pyrimidine and its derivatives interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . The importance of pyrimidines lies in the fact that they are structural components of a broad spectrum of key molecules that participate in diverse cellular functions .

Result of Action

It is known that pyrimidine derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-en-1-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the alkylation of pyrimidine with an allyl halide under basic conditions. The reaction typically proceeds as follows:

Starting Materials: Pyrimidine and allyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Procedure: The base deprotonates the pyrimidine, generating a nucleophilic species that attacks the electrophilic carbon of the allyl bromide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Prop-2-en-1-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The double bond in the allyl group can be reduced to form a propyl group.

Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Epoxide: Formed from the oxidation of the allyl group.

Propylpyrimidine: Formed from the reduction of the allyl group.

Halogenated Pyrimidines: Formed from electrophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Pharmacological Applications

The pyrimidine ring system is a versatile scaffold in drug design, known for its wide range of biological activities. 5-(Prop-2-en-1-yl)pyrimidine and its derivatives have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study demonstrated the synthesis of various pyrimidine compounds, including those with 5-(Prop-2-en-1-yl) substitutions, which were screened for their in vitro antimicrobial activity. The results showed promising efficacy against multiple bacterial strains, suggesting their potential as new antimicrobial agents .

Anticancer Properties

This compound has been evaluated for its anticancer effects. In vitro studies revealed that this compound exhibited significant cytotoxic effects on human cancer cell lines. The compound's mechanism of action may involve the inhibition of key cellular pathways involved in cancer proliferation .

In a specific case study, the compound was found to outperform standard chemotherapeutic agents in reducing tumor volume and enhancing survival rates in preclinical models of cancer .

Anti-inflammatory Effects

Pyrimidine derivatives have also been noted for their anti-inflammatory properties. Recent studies indicated that certain derivatives could effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrimidine core can significantly influence its biological activity.

Key Findings from SAR Studies

Recent research has highlighted the importance of substituents at the C5 position of the pyrimidine ring. For instance, bulky groups at this position have been associated with enhanced potency against specific targets such as cyclin-dependent kinases (CDKs) .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance its biological activity.

| Synthesis Method | Description |

|---|---|

| Condensation Reactions | Utilizes aldehydes and amines to form pyrimidine rings through condensation methods. |

| Functionalization | Introduces various substituents at the C5 position to modify activity profiles. |

| Cyclization Techniques | Employs cyclization strategies to construct complex pyrimidine derivatives effectively. |

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Anticancer Activity Case Study

In a notable study, a derivative of this compound was tested against pancreatic adenocarcinoma cells, showing superior inhibition compared to traditional chemotherapeutics like 5-fluorouracil .

Antimicrobial Efficacy Case Study

Another investigation reported on the antimicrobial potential of synthesized pyrimidines, including those with propylene side chains, revealing significant activity against resistant bacterial strains .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(Prop-2-en-1-yl)uracil: Similar structure but with a uracil ring instead of pyrimidine.

5-(Prop-2-en-1-yl)cytosine: Similar structure but with a cytosine ring.

5-(Prop-2-en-1-yl)thymine: Similar structure but with a thymine ring.

Uniqueness

5-(Prop-2-en-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of the allyl group enhances its potential for various chemical transformations and biological interactions, making it a valuable compound in research and industrial applications.

Biologische Aktivität

5-(Prop-2-en-1-yl)pyrimidine, also known by its chemical structure and CAS number 3680-69-1, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with an allyl substituent at the 5-position. Its molecular formula is C8H9N, and it features a double bond in the prop-2-en-1-yl group, which may contribute to its reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. A study reported that certain pyrimidine compounds demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the allyl group is believed to enhance the antimicrobial efficacy of these compounds.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

2. Anticancer Potential

The anticancer activity of pyrimidine derivatives has been widely studied. A recent investigation into various pyrimidine compounds indicated that some derivatives exhibit potent cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The study highlighted that modifications in the pyrimidine structure can significantly affect their IC50 values .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| This compound | HepG2 | 10.3 |

3. Anti-inflammatory Effects

Pyrimidines have also been explored for their anti-inflammatory properties. Compounds similar to this compound have shown promising results in reducing inflammation in animal models, with significant inhibition percentages compared to standard anti-inflammatory drugs like indomethacin .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrimidine derivatives, including this compound. The results demonstrated that this compound could inhibit bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited significant cytotoxic effects, particularly against MCF-7 cells. The mechanism of action appeared to involve apoptosis induction and cell cycle arrest at the G1 phase .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Many pyrimidines act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : The lipophilic nature of the allyl group may facilitate interaction with bacterial membranes, leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Eigenschaften

IUPAC Name |

5-prop-2-enylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJFZSZWZJQMLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CN=CN=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.